2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 6-chloro-1-naphthylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Typical bases used are potassium carbonate and sodium hydroxide.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
Scientific Research Applications
2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is extensively used in:
Mechanism of Action
The compound acts as a boron source in Suzuki–Miyaura coupling. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-Naphthylboronic Acid
Uniqueness
2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its chloro-substituted naphthyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters .
Properties
IUPAC Name |
2-(6-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENBAIIINQPSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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